molecular formula C14H9F3INO B3131109 3-iodo-N-(3-(trifluoromethyl)phenyl)benzamide CAS No. 349117-57-3

3-iodo-N-(3-(trifluoromethyl)phenyl)benzamide

Cat. No. B3131109
CAS RN: 349117-57-3
M. Wt: 391.13 g/mol
InChI Key: GGRFCFZBRLCSFE-UHFFFAOYSA-N
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Description

3-iodo-N-(3-(trifluoromethyl)phenyl)benzamide is a chemical compound with the molecular formula C14H9F3INO . It has a molecular weight of 391.13 .


Molecular Structure Analysis

The molecular structure of this compound consists of two benzene rings which are inclined to one another . The compound forms chains through N-H⋯O hydrogen bonds .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 333.5±42.0 °C and its predicted density is 1.746±0.06 g/cm3 . The compound has a predicted pKa value of 12.47±0.70 .

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures of related compounds, including 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide, has provided insights into the molecular conformations and interactions within crystals. Suchetan et al. (2016) reported on the crystal structures of this compound among others, demonstrating differences in dihedral angles between benzene rings, which have implications for understanding molecular packing and interactions in the solid state Suchetan, E. Suresha, S. Naveen, N. Lokanath, (2016).

Antipathogenic Activity

Limban et al. (2011) explored the antipathogenic activity of new thiourea derivatives, including those with iodine, bromide, or fluorine atoms on the N-phenyl substituent, highlighting the potential of these derivatives, which share structural motifs with 3-iodo-N-(3-(trifluoromethyl)phenyl)benzamide, for developing novel antimicrobial agents Limban, L. Marutescu, M. Chifiriuc, (2011).

Polymorphism and Physical Properties

Research by Panini et al. (2016) on polymorphism in 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, a compound closely related to the subject of interest, has documented the occurrence of concomitant polymorphism, which is rare and significant for material properties and drug formulation Panini, Subhrajyoti Bhandary, D. Chopra, (2016).

Insecticidal Activity

Tohnishi et al. (2005) discussed the novel insecticide Flubendiamide, which contains structural elements similar to this compound, highlighting its exceptional activity against lepidopterous pests and suggesting a unique mode of action, distinct from current commercial insecticides Tohnishi, Hayami Nakao, T. Furuya, A. Seo, H. Kodama, K. Tsubata, S. Fujioka, H. Kodama, T. Hirooka, T. Nishimatsu, (2005).

Organic Synthesis and Chemical Reactivity

Studies on novel [hydroxy(tosyloxy)iodo]arenes and [hydroxy(phosphoryloxy)iodo]arenes for α-tosyloxylation and α-phosphoryloxylation of ketones by Nabana and Togo (2002) demonstrate the utility of iodine and trifluoromethyl substituents in promoting specific organic transformations, relevant for synthesizing complex molecules and intermediates Nabana, H. Togo, (2002).

properties

IUPAC Name

3-iodo-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3INO/c15-14(16,17)10-4-2-6-12(8-10)19-13(20)9-3-1-5-11(18)7-9/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRFCFZBRLCSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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